molecular formula C23H25ClFN5O2 B560495 FIPI hydrochloride CAS No. 1781834-93-2

FIPI hydrochloride

Cat. No.: B560495
CAS No.: 1781834-93-2
M. Wt: 457.934
InChI Key: BNMQCDOCYPGJJD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

FIPI hydrochloride is a potent inhibitor of Phospholipase D (PLD) . The primary targets of this compound are PLD1 and PLD2 . These enzymes play a crucial role in many cell biological processes, including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .

Mode of Action

This compound interacts with its targets, PLD1 and PLD2, by blocking their activity . It does this rapidly, inhibiting in vivo phosphatidic acid (PA) production with subnanomolar potency . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cell’s biochemical processes .

Biochemical Pathways

The inhibition of PLD1 and PLD2 by this compound affects several biochemical pathways. The most notable of these is the disruption of the lipid second messenger phosphatidic acid (PA) generated by PLD . This disruption can affect various cellular processes, including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it could be well-absorbed in the body

Result of Action

The inhibition of PLD1 and PLD2 by this compound leads to several molecular and cellular effects. It inhibits PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . These effects suggest that this compound could have potential therapeutic applications for autoimmune diseases and cancer metastasis .

Action Environment

It is known that this compound should be stored at 2-8°c , indicating that temperature could affect its stability

Biochemical Analysis

Biochemical Properties

FIPI hydrochloride interacts with the enzymes phospholipase D1 (PLD1) and phospholipase D2 (PLD2), inhibiting their activities . The nature of these interactions involves the binding of this compound to these enzymes, thereby preventing them from catalyzing the hydrolysis of phosphatidylcholine to phosphatidic acid .

Cellular Effects

This compound has been shown to influence cell function by inhibiting PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . It has potential utility as a therapeutic for autoimmunity and cancer metastasis . In human breast cancer cells, this compound potently blocks EGF-induced calcium signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PLD1 and PLD2, inhibiting their activities . This results in a decrease in the production of phosphatidic acid, a lipid second messenger implicated in many cell biological processes including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .

Temporal Effects in Laboratory Settings

It is known that this compound rapidly blocks in vivo PA production .

Metabolic Pathways

This compound is involved in the phospholipase D pathway, where it interacts with the enzymes PLD1 and PLD2 . The inhibition of these enzymes by this compound can affect metabolic flux and metabolite levels.

Subcellular Localization

It is known that this compound does not affect PLD subcellular localization .

Preparation Methods

The synthesis of FIPI hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

FIPI hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

FIPI hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used to study the inhibition of phospholipase D enzymes and their role in various chemical processes.

    Biology: this compound is used to investigate cell signaling pathways, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking.

    Medicine: This compound has potential therapeutic applications in the treatment of autoimmune diseases and cancer metastasis due to its ability to inhibit phospholipase D activity.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting phospholipase D enzymes

Comparison with Similar Compounds

FIPI hydrochloride is unique in its potent inhibition of both phospholipase D1 and phospholipase D2. Similar compounds include:

This compound stands out due to its high potency and specificity in inhibiting phospholipase D enzymes, making it a valuable tool in scientific research.

Properties

IUPAC Name

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMQCDOCYPGJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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